REACTION_SMILES
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[CH3:1][CH:2]1[CH2:3][CH2:4][CH2:5][C:6]1=[O:7].[CH3:21][CH:22]1[NH:23][C:24](=[O:25])[CH2:26][CH2:27][CH2:28]1.[CH3:29][CH2:30][OH:31].[H:19][H:20].[Na+:9].[OH-:8].[OH:10][N:11]1[C:12](=[O:18])[CH2:13][CH2:14][CH2:15][CH:16]1[CH3:17]>>[O:7]=[C:12]([CH2:13][CH2:14][CH2:15][CH:16]([NH2:11])[CH3:17])[OH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCC(=O)N1O
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Name
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Type
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product
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Smiles
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CC(N)CCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |